molecular formula C18H17F3N4O B2638498 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1448069-43-9

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2638498
CAS RN: 1448069-43-9
M. Wt: 362.356
InChI Key: BXFZDTXNDMPPTM-UHFFFAOYSA-N
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Description

The compound “1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea” is an imidazo[1,2-a]pyridinyl derivative . It is capable of modulating the activity of IRAK4 . It has potential applications in the treatment and management of diseases or disorders including inflammatory disease, autoimmune disease, cancer, cardiovascular disease, a disease of the central nervous system, disease of the skin, an ophthalmic disease and condition, and a bone disease .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (I) in the patent application . The variables in the formula are defined in the specification .

Scientific Research Applications

Synthesis and Crystal Structure

Imidazo[1,2-a]pyridine derivatives, including those with various substitutions, have been the focus of synthesis and crystallographic studies. For example, derivatives of imidazo[1,2-a]pyridine have been synthesized and analyzed for their crystal structure and vibrational properties, demonstrating the core fragments of various drug molecules and their significant roles in chemical fields (Dong-Mei Chen et al., 2021). These studies provide insights into the structural bases for the activity of these compounds, highlighting their potential in drug design and development.

Biological Studies

Imidazo[1,2-a]pyridine derivatives have also been explored for their biological activities. The synthesis and biological evaluation of oxopyrimidines and thiopyrimidines derived from imidazo[1,2-a]pyridin-3-carbaldehyde have been performed, revealing their antibacterial and antifungal activities (M. Ladani et al., 2009). Such research underscores the potential therapeutic applications of imidazo[1,2-a]pyridine derivatives and related compounds in treating microbial infections.

Anticancer Potential

Furthermore, novel pyridine derivatives containing imidazo[1,2-a]pyridine structures have been synthesized and tested for their anticancer activities. Some compounds demonstrated higher antitumor activity than standard drugs, indicating the promising role of this chemical class in developing new anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020). These studies highlight the compound's versatility and its derivatives in targeting various cancer cell lines, offering a pathway to novel therapeutic agents.

Mechanism of Action

The compound acts by modulating the activity of IRAK4 . IRAK4 is a protein kinase involved in signaling innate immune responses from Toll-like receptors. Modulation of its activity can influence the immune response, making this compound potentially useful in treating various diseases .

properties

IUPAC Name

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-2-24(12-13-11-22-16-9-5-6-10-25(13)16)17(26)23-15-8-4-3-7-14(15)18(19,20)21/h3-11H,2,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFZDTXNDMPPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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